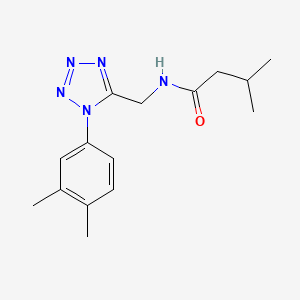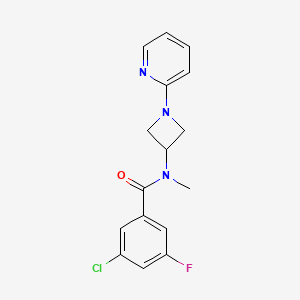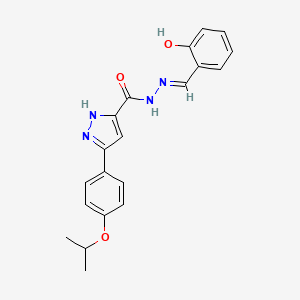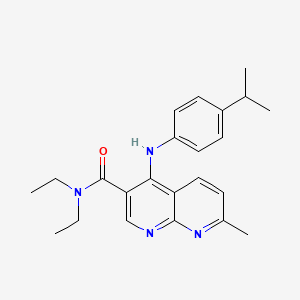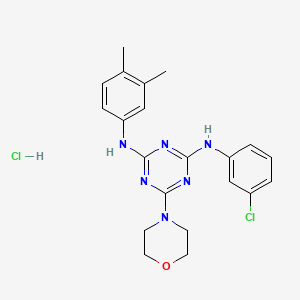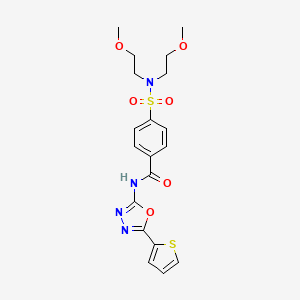
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound with the molecular formula C19H22N4O6S2 and a molecular weight of 466.531. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of appropriate benzamide derivatives with the corresponding thiophene and oxadiazole derivatives.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H22N4O6S2. It contains a benzamide moiety, a thiophene ring, and an oxadiazole ring, all of which contribute to its chemical properties1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the sources I found. However, given its structure, it could potentially participate in various organic reactions typical of benzamides, thiophenes, and oxadiazoles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. However, specific details such as melting point, boiling point, solubility, and others were not available in the sources I found1.Scientific Research Applications
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities against Bursaphelenchus xylophilus. Compounds demonstrated significant activity, indicating potential as lead compounds for developing nematicides (Liu et al., 2022).
Antimicrobial and Antioxidant Activities
- Derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and shown to possess good antibacterial and potent antioxidant activities. These findings support their potential use in developing new antimicrobial agents (Karanth et al., 2019).
Corrosion Inhibition
- A study on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid demonstrated their effectiveness through various analytical methods. The inhibitors form a protective layer on the metal surface, suggesting their applicability in corrosion protection (Ammal et al., 2018).
Antidiabetic Activity
- Synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were evaluated for in vitro antidiabetic activity. The α-amylase inhibition assay results highlight their potential as antidiabetic agents (Lalpara et al., 2021).
Anticancer Evaluation
- Studies on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, indicating their potential in cancer treatment (Ravinaik et al., 2021).
Safety And Hazards
This compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. Always follow appropriate safety procedures when working with chemicals in a research setting.
Future Directions
The future directions for research on this compound would depend on the results of initial studies. Given its complex structure, it could be of interest in various fields, including medicinal chemistry and materials science.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and databases.
properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S2/c1-27-11-9-23(10-12-28-2)31(25,26)15-7-5-14(6-8-15)17(24)20-19-22-21-18(29-19)16-4-3-13-30-16/h3-8,13H,9-12H2,1-2H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHNUILEZZBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)
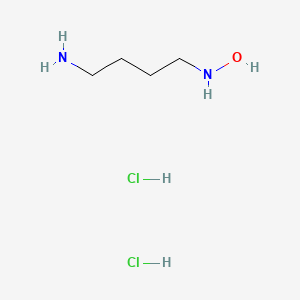
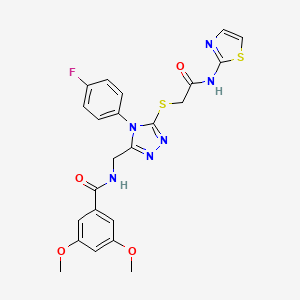
![(Z)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}(1-phenylethylidene)amine](/img/structure/B2691630.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
